1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide is a chemical compound with the molecular formula C10H19N3O2. It is known for its applications in various fields, including medicinal chemistry and biochemical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dimethylamino group, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrrolidine derivative. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 3-(dimethylamino)propylamine with a pyrrolidine derivative under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.
Amidation: The final step involves the amidation of the cyclized product to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly as intermediates in the synthesis of drugs with potential therapeutic effects.
Biochemical Research: The compound is employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.
Comparison with Similar Compounds
1-[3-(Dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is also used in biochemical research and has similar functional groups but differs in its overall structure and specific applications.
Dimethylaminopropylamine: Another related compound used in the synthesis of surfactants and personal care products.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-12(2)4-3-5-13-7-8(10(11)15)6-9(13)14/h8H,3-7H2,1-2H3,(H2,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGZRKQXASNIGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CC(CC1=O)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191935 | |
Record name | 1-[3-(Dimethylamino)propyl]-5-oxo-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-35-5 | |
Record name | 1-[3-(Dimethylamino)propyl]-5-oxo-3-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910443-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Dimethylamino)propyl]-5-oxo-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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